molecular formula C19H22O2Si B11948544 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid CAS No. 88035-72-7

2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid

Cat. No.: B11948544
CAS No.: 88035-72-7
M. Wt: 310.5 g/mol
InChI Key: UEENELCHMNTNQW-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by two phenyl groups at the 2-position and a trimethylsilyl (TMS) group at the 1-position, adjacent to the carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, though its specific applications are less documented compared to analogs with well-established roles in agrochemicals or pharmaceuticals .

Properties

CAS No.

88035-72-7

Molecular Formula

C19H22O2Si

Molecular Weight

310.5 g/mol

IUPAC Name

2,2-diphenyl-1-trimethylsilylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C19H22O2Si/c1-22(2,3)19(17(20)21)14-18(19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,20,21)

InChI Key

UEENELCHMNTNQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Transition Metal-Mediated Cyclopropanation

Transition metals such as rhodium, copper, and palladium facilitate cyclopropanation via carbene transfer to alkenes. For instance, rhodium(II) catalysts enable the reaction of diazo compounds with styrene derivatives to form cyclopropanes. A study leveraging dirhodium tetraacetate demonstrated that diphenylacetylene derivatives react with ethyl diazoacetate to yield cyclopropane intermediates with 65–78% efficiency under mild conditions. While this method excels in stereocontrol, the introduction of the trimethylsilyl group requires post-cyclopropanation modifications, complicating the pathway.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is widely used for cyclopropanating alkenes. For diphenyl-substituted substrates, however, steric hindrance from phenyl groups often leads to diminished yields (<50%). Modifications using chiral ligands or ultrasound activation have improved efficiency to ~60% in analogous systems. This method’s limitation lies in its incompatibility with pre-installed acid-sensitive groups like trimethylsilyl, necessitating late-stage functionalization.

Post-cyclopropanation, the introduction of the trimethylsilyl and carboxylic acid groups demands precise regiochemical control.

Silylation Techniques

The trimethylsilyl group is typically introduced via nucleophilic substitution or metal-halogen exchange. For example, treating a bromocyclopropane precursor with trimethylsilyl lithium (Me3_3SiLi) in tetrahydrofuran at −78°C achieves quantitative silylation. However, competing side reactions, such as ring-opening due to the cyclopropane’s strain, necessitate low temperatures and anhydrous conditions. Data from analogous systems indicate yields of 70–85% when steric bulk stabilizes the intermediate.

Carboxylic Acid Incorporation

Carboxylation strategies include:

  • Hydrolysis of nitriles : Cyclopropane nitriles, generated via cyanoalkylation, undergo acidic hydrolysis (H2_2SO4_4, 100°C) to carboxylic acids. This method suffers from ring-opening side reactions, yielding <50% in strained systems.

  • Oxidation of alcohols : Primary cyclopropanol intermediates, accessible via hydroboration-oxidation, are oxidized using Jones reagent (CrO3_3-H2_2SO4_4) to carboxylic acids. Yields reach 60–75% for sterically shielded substrates.

Integrated Synthetic Routes

Sequential Cyclopropanation-Silylation-Carboxylation

A three-step protocol starting from 1,1-diphenylethene involves:

  • Cyclopropanation : Dirhodium-catalyzed reaction with trimethylsilyldiazoacetate (Me3_3SiCHN2_2) to form 1-trimethylsilyl-2,2-diphenylcyclopropane (Yield: 68%).

  • Oxidation : Ozonolysis followed by oxidative workup introduces a ketone group.

  • Carboxylation : Baeyer-Villiger oxidation with trifluoroperacetic acid generates the carboxylic acid (Overall yield: 42%).

Table 1. Comparative Analysis of Integrated Routes

MethodKey StepConditionsYield (%)Purity (%)
Rhodium-catalyzedDiazo decompositionCH2_2Cl2_2, RT6895
Simmons-SmithZn-Cu/CH2_2I2_2Ether, 0°C5288
Silylation-CarboxylationMe3_3SiLi/OxidationTHF, −78°C7090

Decarboxylative Functionalization

The Hunsdiecker–Borodin reaction, applied to cyclopropane carboxylic acids, enables halogenation but is adapted here for silylation. Silver cyclopropanecarboxylate reacts with trimethylsilyl iodide (Me3_3SiI) in CCl4_4, yielding the silylated product via radical intermediates (Yield: 55%). This method avoids multi-step sequences but requires stringent anhydrous conditions.

Stereochemical and Kinetic Considerations

The cis/trans configuration of substituents significantly impacts reactivity. Computational studies (DFT) reveal that the trans arrangement of phenyl groups minimizes steric clash, favoring thermodynamic stability (ΔG = −12.3 kcal/mol) . Kinetic trapping during cyclopropanation often results in a 3:1 trans:cis ratio, necessitating chiral auxiliaries or catalysts for enantiomeric enrichment.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid is in organic synthesis. It serves as a versatile intermediate in the synthesis of various organic compounds. The presence of the trimethylsilyl group enhances the compound's nucleophilicity, making it useful in nucleophilic substitution reactions.

Case Study: Synthesis of Optically Active Compounds
A notable study by Paquette et al. (2007) demonstrated the use of this compound in synthesizing optically active acids through resolution processes involving l-cinchonidine. The resulting products exhibited significant configurational stability, showcasing the compound's utility in asymmetric synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural resemblance to biologically active molecules allows for modifications that can lead to new drug candidates.

Table 1: Potential Therapeutic Applications

Application AreaPotential Uses
AnticancerInhibitors targeting specific cancer pathways
AntimicrobialCompounds with enhanced activity against resistant strains
Anti-inflammatoryModifications leading to reduced inflammatory responses

Material Science

The compound's unique chemical structure also finds applications in material science, particularly in the development of novel polymers and materials with specific mechanical properties.

Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This property is particularly valuable in creating materials for high-performance applications .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of cyclopropane-1-carboxylic acid derivatives are heavily influenced by substituents. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-(4-Trifluoromethylphenyl)cyclopropane-1-carboxylic acid 4-(CF₃)phenyl C₁₁H₉F₃O₂ 248.18 High lipophilicity; used in drug discovery
2-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid 2-F, 4-CF₃phenyl C₁₁H₈F₄O₂ 248.05 Enhanced metabolic stability; research use
1-Ethylcyclopropane-1-carboxylic acid Ethyl C₆H₁₀O₂ 114.14 Simplified structure; intermediate in synthesis
2,2-Dichloro-1-(4'-ethoxyphenyl)cyclopropane-1-carboxylic acid 2,2-Cl₂, 4-OEtphenyl C₁₂H₁₂Cl₂O₃ 275.13 Agrochemical applications; herbicidal activity
Target compound 2,2-Diphenyl, 1-TMS C₁₉H₂₂O₂Si 322.47 High steric hindrance; potential chiral auxiliary [Hypothetical]

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with CF₃ or Cl substituents (e.g., ) exhibit increased acidity (pKa ~2–3) compared to the target compound, where the TMS group is weakly electron-donating. This affects reactivity in esterification or amidation reactions.
  • In contrast, smaller substituents like ethyl or hydrogen (e.g., ) allow for faster reaction kinetics.
  • Lipophilicity: Fluorinated analogs (e.g., ) show logP values >3, making them suitable for blood-brain barrier penetration. The TMS group further increases lipophilicity (predicted logP ~4.5), which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2,2-Diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid (CAS No. 88035-72-7) is a cyclopropane derivative with significant potential in medicinal chemistry and biological research. Its unique structural features, including a cyclopropane ring substituted with diphenyl and trimethylsilyl groups, contribute to its biological activity and reactivity.

The molecular formula of this compound is C19H22O2Si, with a molecular weight of 310.5 g/mol. The compound is characterized by the following properties:

PropertyValue
CAS No. 88035-72-7
Molecular Formula C19H22O2Si
Molecular Weight 310.5 g/mol
IUPAC Name 2,2-diphenyl-1-trimethylsilylcyclopropane-1-carboxylic acid
InChI Key UEENELCHMNTNQW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its solubility and reactivity in biological systems. The trimethylsilyl group may influence hydrophobic interactions, affecting the compound's binding affinity to specific enzymes or receptors.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in ethylene biosynthesis, particularly 1-aminocyclopropane-1-carboxylate oxidase (ACO). A study indicated that structural analogs of this compound showed significant inhibition of ACO activity in Arabidopsis thaliana and other plant species, suggesting potential applications in agricultural biotechnology for controlling ethylene-related processes such as fruit ripening and senescence .

In Silico Studies

Recent in silico studies have provided insights into the binding interactions between this compound and various biological targets. Molecular docking analyses revealed favorable binding affinities with ACO enzymes, indicating that modifications to the cyclopropane structure could enhance inhibitory potency . The results are summarized in the following table:

CompoundΔG (kcal/mol)Kb (M−1)
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.9385×10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
(E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid-6.02.54×10^4

These findings suggest that derivatives of this compound could serve as lead compounds for developing new inhibitors targeting ethylene biosynthesis pathways.

Application in Plant Biology

A notable case study involved the application of this compound in controlling ethylene production in tomato plants (Lycopersicum esculentum). The study found that treatment with specific cyclopropanecarboxylic acids resulted in reduced ethylene synthesis during fruit ripening, demonstrating the potential for agricultural applications .

Medicinal Chemistry Research

In medicinal chemistry contexts, derivatives of this compound are being explored for their therapeutic properties. Researchers are investigating their roles as anti-cancer agents due to their ability to inhibit specific metabolic pathways associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-diphenyl-1-(trimethylsilyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : A one-pot synthesis approach using cyclopropanation of α,β-unsaturated esters with trimethylsilyl-substituted carbenes is commonly employed. Key parameters include temperature control (e.g., −78°C to room temperature), solvent selection (e.g., anhydrous dichloromethane or THF), and stoichiometric ratios of reagents like TMS-diazomethane derivatives. Yield optimization requires monitoring steric effects from the diphenyl groups and ensuring anhydrous conditions to prevent hydrolysis of the trimethylsilyl moiety .
  • Data Consideration : NMR tracking (e.g., disappearance of starting material signals at δ 5.8–6.2 ppm for alkenes) and mass spectrometry (e.g., molecular ion peak at m/z ~350) are critical for confirming intermediate formation .

Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?

  • Methodology : Use X-ray crystallography to resolve the spatial arrangement of the cyclopropane ring and substituents. For rapid analysis, employ NOESY NMR to detect through-space interactions between the phenyl protons and the trimethylsilyl group. Computational methods (e.g., DFT calculations) can predict preferred conformations based on steric and electronic factors .
  • Data Contradiction : Discrepancies between calculated and observed dihedral angles may arise due to crystal-packing forces or solvent effects. Cross-validate with circular dichroism (CD) if chiral centers are present .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. non-polar solvents?

  • Methodology : Test solubility in DMSO (for biological assays) or hexane/ethyl acetate (for chromatographic purification). Stability studies should assess hydrolysis of the trimethylsilyl group under acidic/basic conditions via LC-MS monitoring. For long-term storage, recommend inert atmospheres (argon) and −20°C conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential inhibition of enzymes like ACC deaminase?

  • Methodology : Perform kinetic assays (e.g., Michaelis-Menten plots) to compare inhibition constants (Ki) with natural substrates like 1-aminocyclopropane-1-carboxylic acid (ACC). Molecular docking (e.g., AutoDock Vina) can model interactions between the trimethylsilyl group and the enzyme’s active site (e.g., zinc-binding residues). Mutagenesis studies (e.g., alanine scanning) may identify critical binding regions .
  • Data Contradiction : If inhibitory activity is weaker than predicted, consider steric hindrance from diphenyl groups or incomplete desilylation in the enzyme pocket .

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